N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14809278
InChI: InChI=1S/C18H18N4O3/c1-24-13-5-7-14(8-6-13)25-11-10-20-18(23)17-12-16(21-22-17)15-4-2-3-9-19-15/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22)
SMILES:
Molecular Formula: C18H18N4O3
Molecular Weight: 338.4 g/mol

N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC14809278

Molecular Formula: C18H18N4O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
IUPAC Name N-[2-(4-methoxyphenoxy)ethyl]-3-pyridin-2-yl-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C18H18N4O3/c1-24-13-5-7-14(8-6-13)25-11-10-20-18(23)17-12-16(21-22-17)15-4-2-3-9-19-15/h2-9,12H,10-11H2,1H3,(H,20,23)(H,21,22)
Standard InChI Key VCMIVUIMWMNPCL-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OCCNC(=O)C2=CC(=NN2)C3=CC=CC=N3

Introduction

Synthesis

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. Below is a general outline of the synthetic pathway:

  • Preparation of the Pyrazole Core:

    • The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones or β-keto esters.

  • Functionalization at Position 5:

    • The pyridine group is introduced via regioselective substitution reactions using pyridyl halides or coupling reagents.

  • Attachment of the Methoxyphenyl Ether:

    • The methoxyphenyl group is added through nucleophilic substitution reactions using 4-methoxyphenol and ethylene-based intermediates.

  • Formation of the Carboxamide Group:

    • The carboxamide moiety is formed by reacting the carboxylic acid derivative of the pyrazole with amines or amide-forming reagents (e.g., carbodiimides).

Applications

  • Pharmaceutical Relevance:

    • Compounds with similar structural motifs have been studied for their biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects .

    • The pyrazole-pyridine framework is known to interact with enzymes and receptors, making it a potential candidate for drug discovery.

  • Material Science:

    • The combination of aromatic rings and heterocycles in this compound suggests possible applications in optoelectronic materials or as ligands in coordination chemistry.

  • Biological Activity Prediction:

    • Based on related compounds, this molecule may exhibit multitarget activity as an enzyme inhibitor or receptor modulator .

Research Findings from Related Compounds

Studies on structurally analogous compounds provide insights into potential uses:

Related CompoundActivity
5-Amino-1H-pyrazoles Antifungal activity against Candida albicans
Pyrazolo[4,3-c]pyridines Antiproliferative effects on cancer cell lines
Methoxyphenyl derivativesEnhanced binding affinity in receptor-targeted therapies

Future Directions

The compound N-[2-(4-methoxyphenoxy)ethyl]-5-(pyridin-2-yl)-1H-pyrazole-3-carboxamide represents an exciting scaffold for further exploration:

  • Medicinal Chemistry: Structural optimization to enhance potency and selectivity for therapeutic targets.

  • Synthetic Modifications: Introduction of additional functional groups to explore new chemical space.

  • Biological Testing: Comprehensive evaluation of its pharmacokinetic properties and toxicity profiles.

By leveraging its unique structural features, this compound holds promise for diverse applications in science and technology.

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